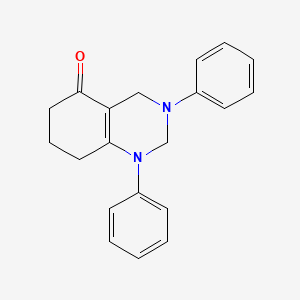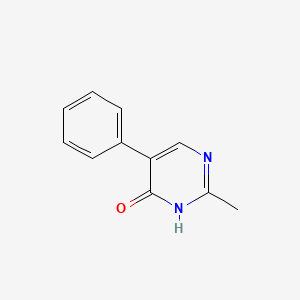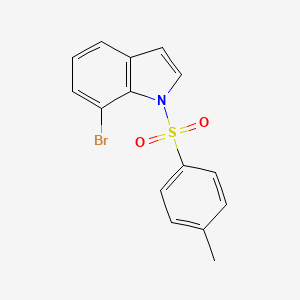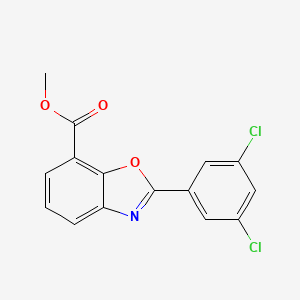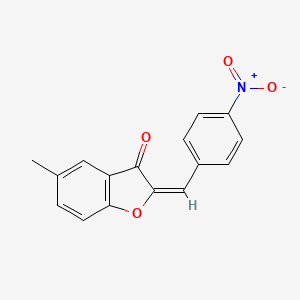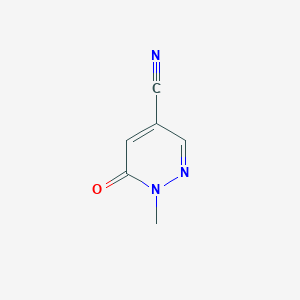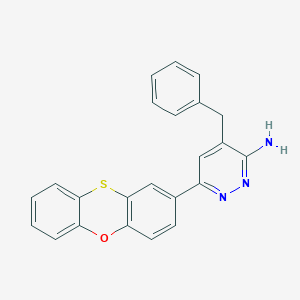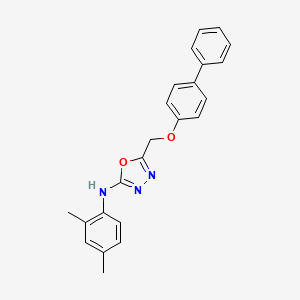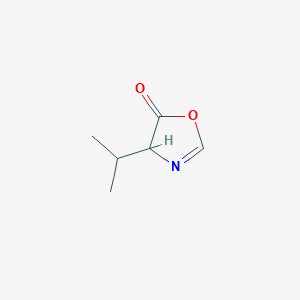![molecular formula C18H20N6O2 B12907734 ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate CAS No. 83269-13-0](/img/structure/B12907734.png)
ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate is a synthetic compound known for its potential anticancer properties. It has been studied for its ability to inhibit mitosis and exhibit activity against various experimental neoplasms .
Preparation Methods
The synthesis of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves multiple steps, including the formation of the pyrido[3,4-b]pyrazine core and subsequent functionalization. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of amines, aldehydes, and carbamates under controlled conditions . Industrial production methods would likely involve optimization of these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methylanilino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate has been extensively studied for its anticancer properties. It has shown activity against several types of cancer cells, including leukemia and colon cancer cells . The compound causes the accumulation of cells at mitosis, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for further research in cancer therapy .
Mechanism of Action
The mechanism of action of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves the inhibition of mitosis. It targets specific molecular pathways that regulate cell division, leading to the accumulation of cells at the mitotic phase. This disruption in the cell cycle ultimately results in cell death .
Comparison with Similar Compounds
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate is unique in its structure and mechanism of action compared to other anticancer compounds. Similar compounds include:
- Ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]-pyrido[3,4-b]pyrazin-7-ylcarbamate
- Ethyl (5-amino-1,2-dihydro-3-[(methylphenylamino)methyl]pyrido[3,4-b]pyrazin-7-yl)carbamate
These compounds share structural similarities but may differ in their specific biological activities and efficacy.
Properties
CAS No. |
83269-13-0 |
|---|---|
Molecular Formula |
C18H20N6O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C18H20N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H3,19,22,23,25) |
InChI Key |
OBFVNBRZIVSPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)CN(C)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


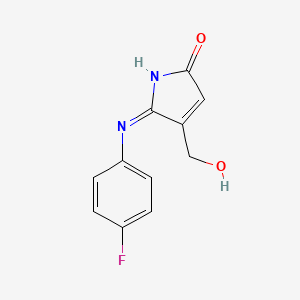
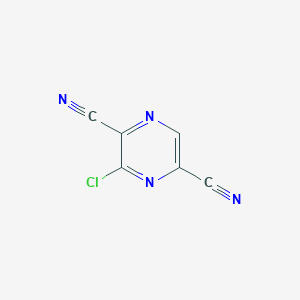
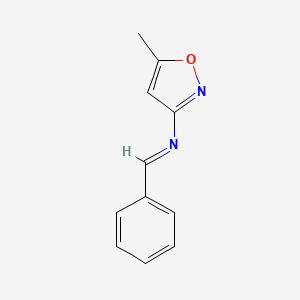
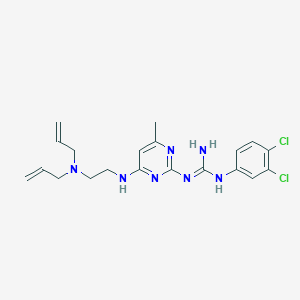
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
